molecular formula C18H14ClNOS2 B4963472 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4963472
M. Wt: 359.9 g/mol
InChI Key: DYKYHXPYNIETBQ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as CBM-THZ, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities. CBM-THZ has been shown to exhibit promising anticancer properties, making it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of a protein called thioredoxin-interacting protein (TXNIP). TXNIP is involved in regulating cellular processes such as glucose metabolism and oxidative stress, and its inhibition by 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one may contribute to its anticancer effects.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to modulate cellular signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. Additionally, 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its low toxicity in normal cells suggests that it may be a safe treatment option. However, one limitation of 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which may make it difficult to administer in certain formulations.

Future Directions

There are several potential future directions for research on 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in combination with other cancer therapies. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethylthiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with 2-cyano-3-(3,4-dimethylphenyl)acrylic acid to yield the final product. This synthesis method has been optimized to produce high yields of 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one with good purity.

Scientific Research Applications

5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for cancer therapies.

properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS2/c1-11-3-8-15(9-12(11)2)20-17(21)16(23-18(20)22)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKYHXPYNIETBQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-chlorobenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

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